molecular formula C9H12N2O B12986571 (2R,3S)-2-(Pyridin-3-yl)tetrahydrofuran-3-amine

(2R,3S)-2-(Pyridin-3-yl)tetrahydrofuran-3-amine

Cat. No.: B12986571
M. Wt: 164.20 g/mol
InChI Key: LYPUGHDFPYWKIG-DTWKUNHWSA-N
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Description

(2R,3S)-2-(Pyridin-3-yl)tetrahydrofuran-3-amine: is a chiral compound that features a tetrahydrofuran ring substituted with a pyridine moiety and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-(Pyridin-3-yl)tetrahydrofuran-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyridine and tetrahydrofuran derivatives.

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is formed through cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of the Pyridine Moiety: The pyridine ring is introduced through nucleophilic substitution reactions, where the pyridine derivative reacts with the tetrahydrofuran intermediate.

    Amine Group Addition: The amine group is introduced through reductive amination or other amination reactions, using reagents such as ammonia or amines in the presence of reducing agents.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(2R,3S)-2-(Pyridin-3-yl)tetrahydrofuran-3-amine: has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases, including neurodegenerative disorders.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,3S)-2-(Pyridin-3-yl)tetrahydrofuran-3-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-2-(Pyridin-2-yl)tetrahydrofuran-3-amine: Similar structure but with the pyridine ring at a different position.

    (2R,3S)-2-(Pyridin-4-yl)tetrahydrofuran-3-amine: Similar structure but with the pyridine ring at a different position.

    (2R,3S)-2-(Pyridin-3-yl)tetrahydrofuran-2-amine: Similar structure but with the amine group at a different position.

Uniqueness

  • The specific positioning of the pyridine ring and the amine group in (2R,3S)-2-(Pyridin-3-yl)tetrahydrofuran-3-amine may confer unique biological activity and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

(2R,3S)-2-pyridin-3-yloxolan-3-amine

InChI

InChI=1S/C9H12N2O/c10-8-3-5-12-9(8)7-2-1-4-11-6-7/h1-2,4,6,8-9H,3,5,10H2/t8-,9+/m0/s1

InChI Key

LYPUGHDFPYWKIG-DTWKUNHWSA-N

Isomeric SMILES

C1CO[C@@H]([C@H]1N)C2=CN=CC=C2

Canonical SMILES

C1COC(C1N)C2=CN=CC=C2

Origin of Product

United States

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